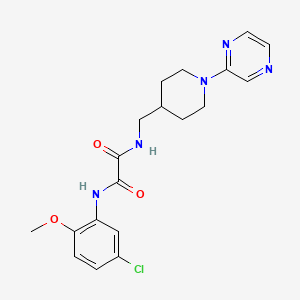
3-fluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, due to its complex nomenclature, suggests a detailed molecular structure that involves multiple functional groups such as fluorine substitutions, pyrrolidinone, and isonicotinamide frameworks. These elements indicate potential pharmacological significance and complexity in synthesis and analysis.
Synthesis Analysis
The synthesis of closely related compounds involves palladium-catalyzed cyanation/reduction sequences, and regioselective chlorination of heterocycles, showcasing the complexity and precision required in synthesizing such molecules. Wang et al. (2006) described a practical synthesis of a similar pharmaceutical intermediate, highlighting the importance of selective reactions in constructing complex molecules (Wang et al., 2006).
Molecular Structure Analysis
Structural analysis through techniques like X-ray crystallography and NMR spectroscopy is crucial for confirming the molecular geometry and electronic structure of such compounds. Huang et al. (2021) conducted a detailed study on boric acid ester intermediates, utilizing DFT calculations to compare with X-ray diffraction values, which illustrates the approach taken for analyzing complex molecular structures (Huang et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of similar compounds often involves interactions with various reagents to form new bonds or introduce functional groups, reflecting on the compound's chemical versatility. For instance, reactions involving fluorinated compounds with isonicotinamide or pyridine derivatives have been explored for synthesizing novel structures with potential biological activities (Çolak et al., 2010).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystallinity, of such compounds are influenced by their molecular structure and substituents. Mocilac et al. (2012) discussed the correlation between structural elements and physicochemical properties in a study of fluoro-N-(pyridyl)benzamides, highlighting the impact of fluorine and pyridine substitutions on molecular properties (Mocilac et al., 2012).
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming cocrystals or complexes, are critical for understanding the compound's application scope. Dubey and Desiraju (2014) investigated the structural landscape of cocrystals involving isonicotinamide, shedding light on the compound's ability to form stable structures with other molecules (Dubey & Desiraju, 2014).
Applications De Recherche Scientifique
Neuroimaging and Alzheimer's Disease Research
A study on Brain Imaging of Alzheimer Dementia Patients used 18F-labeled 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine (18F-MK-6240), a PET tracer targeting neurofibrillary tangles (NFTs), showing its potential for diagnosing and understanding Alzheimer's disease. The compound demonstrated high selectivity for NFTs, suggesting its utility in neuroimaging applications for neurodegenerative diseases (Lohith et al., 2018).
Environmental Science and Toxicology
Research on perfluorinated organic acids and amides in human serum and milk underscores the environmental persistence and potential toxicity of fluorinated compounds. This study developed a high-throughput method for measuring trace levels of perfluorochemicals (PFCs), highlighting concerns regarding human exposure to these compounds and their environmental impact (Kuklenyik et al., 2004).
Cancer Chemotherapy
The compound 5-fluorouracil (5-FU) , a fluoropyrimidine, is extensively used in cancer chemotherapy. Research into the modulation of 5-FU therapy for colorectal cancer presents insights into enhancing treatment efficacy and managing side effects. Studies on methylenetetrahydrofolate reductase (MTHFR) gene polymorphisms seek to predict clinical responses to fluoropyrimidine-based chemotherapy, which is crucial for personalized medicine approaches (Marcuello et al., 2006).
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with various biological targets
Mode of Action
It’s known that the pyrrolidine ring, a component of this compound, can efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in a unique manner. More specific information would require further investigation.
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates . More specific information would require further investigation.
Result of Action
Compounds with similar structures have been known to exhibit various biological activities
Action Environment
It’s known that the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring can lead to interesting and unusual physical, chemical, and biological properties . More specific information would require further investigation.
Propriétés
IUPAC Name |
3-fluoro-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2/c17-13-10-18-5-4-12(13)16(23)20-9-11-3-6-19-14(8-11)21-7-1-2-15(21)22/h3-6,8,10H,1-2,7,9H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEORDQZPGYWGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=C(C=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-Chloro-phenoxy)-ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B2480781.png)


![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2480787.png)


![(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B2480794.png)


![9-Azadispiro[3.0.35.24]decane](/img/structure/B2480797.png)
![1-(3,4-dimethylphenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2480800.png)

![(3,4-difluorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2480803.png)
